N-(4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene-2-Carboxamide Core: The thiophene-2-carboxamide core can be synthesized by reacting thiophene-2-carboxylic acid with an appropriate amine, such as pyridine-2-amine, in the presence of a coupling agent like titanium tetrachloride (TiCl4) to yield the intermediate thiophene-2-carboxamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of succinate dehydrogenase (SDH), disrupting the enzyme’s function and inhibiting the growth of fungal pathogens . The compound’s fluorophenyl and pyridine groups facilitate strong binding interactions with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Fluorophenyl)methyl]-N-(pyrazin-2-yl)thiophene-2-carboxamide
- N-[(4-Fluorophenyl)methyl]-N-(pyridin-3-yl)thiophene-2-carboxamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its specific combination of a fluorophenyl group, a pyridine ring, and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to inhibit succinate dehydrogenase (SDH) with high specificity sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H13FN2OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2 |
InChI Key |
BTEJCUMPBASMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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